molecular formula C22H16ClN3OS B12208824 2-(benzylsulfanyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide

Cat. No.: B12208824
M. Wt: 405.9 g/mol
InChI Key: PQISHTTYLOTEDP-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a chloro group, and a naphthalen-1-yl group attached to a pyrimidine-4-carboxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be attached through a nucleophilic substitution reaction using benzyl mercaptan and a suitable leaving group.

    Attachment of the Naphthalen-1-yl Group: The naphthalen-1-yl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a naphthalen-1-yl boronic acid or a naphthalen-1-yl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-(benzylsulfanyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

2-(benzylsulfanyl)-5-chloro-N-(naphthalen-1-yl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as:

    5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    2-(benzylsulfanyl)-5-chloro-N-(phenyl)pyrimidine-4-carboxamide: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C22H16ClN3OS

Molecular Weight

405.9 g/mol

IUPAC Name

2-benzylsulfanyl-5-chloro-N-naphthalen-1-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H16ClN3OS/c23-18-13-24-22(28-14-15-7-2-1-3-8-15)26-20(18)21(27)25-19-12-6-10-16-9-4-5-11-17(16)19/h1-13H,14H2,(H,25,27)

InChI Key

PQISHTTYLOTEDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC4=CC=CC=C43)Cl

Origin of Product

United States

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